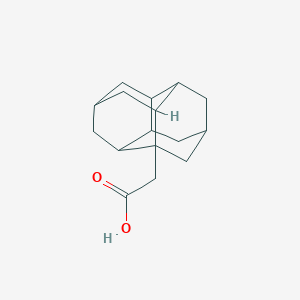oxophosphanium CAS No. 138568-50-0](/img/structure/B14269673.png)
[2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyl](hydroxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium is a chemical compound known for its unique structure and properties. It is characterized by the presence of a hydroxy group, a cyclopentyl ring, and a phosphonium group, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium typically involves the reaction of 4,4-dimethyl-3-oxopentyl with a cyclopentyl derivative under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistency and quality. The use of advanced purification techniques, such as chromatography, is common to isolate the compound from impurities.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: It can be reduced to form corresponding alcohols or hydrocarbons.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents.
Major Products Formed
Aplicaciones Científicas De Investigación
2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium involves its interaction with specific molecular targets. The hydroxy and phosphonium groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphonium
- 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphine
Uniqueness
Compared to similar compounds, 2-(4,4-Dimethyl-3-oxopentyl)-1-hydroxycyclopentyloxophosphanium stands out due to its unique combination of functional groups and its specific reactivity profile
Propiedades
Número CAS |
138568-50-0 |
|---|---|
Fórmula molecular |
C12H22O4P+ |
Peso molecular |
261.27 g/mol |
Nombre IUPAC |
[2-(4,4-dimethyl-3-oxopentyl)-1-hydroxycyclopentyl]-hydroxy-oxophosphanium |
InChI |
InChI=1S/C12H21O4P/c1-11(2,3)10(13)7-6-9-5-4-8-12(9,14)17(15)16/h9,14H,4-8H2,1-3H3/p+1 |
Clave InChI |
HDNTZJSZCJYRMX-UHFFFAOYSA-O |
SMILES canónico |
CC(C)(C)C(=O)CCC1CCCC1(O)[P+](=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N',2-Bis[2-(furan-2-yl)ethylidene]hydrazine-1-carbothiohydrazide](/img/structure/B14269603.png)

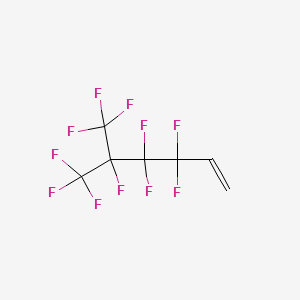
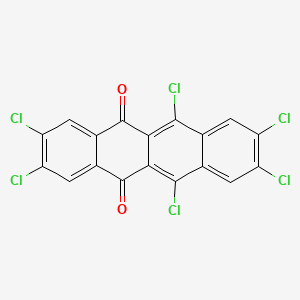

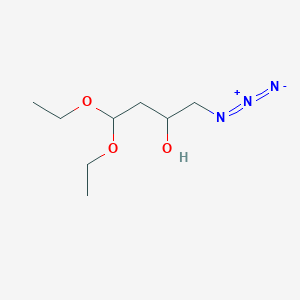
![(Carboxymethyl)[bis(hydroxymethyl)]phenylphosphanium chloride](/img/structure/B14269663.png)
![2H-Pyran-2,6(3H)-dione, 4-[4-(1,1-dimethylethyl)phenyl]dihydro-](/img/structure/B14269665.png)
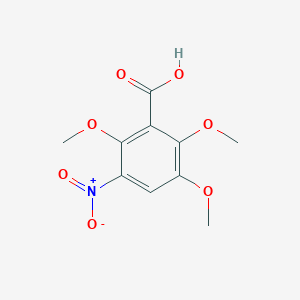

![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
![5,5'-(1,4-Phenylene)di(bicyclo[2.2.1]hept-2-ene)](/img/structure/B14269683.png)
